methyl 7-hydroxy-6-nitrooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxy-6-nitrooctanoate is a chemical compound with the molecular formula C9H17NO5 It is an ester derivative of octanoic acid, featuring both a hydroxyl group and a nitro group on its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-6-nitrooctanoate typically involves the esterification of 7-hydroxy-6-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
7-hydroxy-6-nitrooctanoic acid+methanolacid catalystmethyl 7-hydroxy-6-nitrooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-6-nitrooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 7-oxo-6-nitrooctanoate.
Reduction: Methyl 7-hydroxy-6-aminooctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 7-hydroxy-6-nitrooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-6-nitrooctanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-hydroxy-6-aminooctanoate: Similar structure but with an amino group instead of a nitro group.
Methyl 7-hydroxy-6-methoxyoctanoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 7-hydroxy-6-chlorooctanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 7-hydroxy-6-nitrooctanoate is unique due to the presence of both a hydroxyl and a nitro group on the same carbon chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
138668-08-3 |
---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl 7-hydroxy-6-nitrooctanoate |
InChI |
InChI=1S/C9H17NO5/c1-7(11)8(10(13)14)5-3-4-6-9(12)15-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
LDLIOHSXMDCWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCCC(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.